
Methyl 4-fluoro-2-methylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-fluoro-2-methylbenzoylformate” is a chemical compound with the empirical formula C11H11FO3 . It is a solid substance and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of “Methyl 4-fluoro-2-methylbenzoylformate” is 210.20 . The SMILES string representation of its structure isCCOC(=O)C(=O)c1ccc(F)cc1C . This indicates the presence of an ester group (OC=O), a carbonyl group (C=O), and a fluorobenzene ring in the molecule .
Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Benzimidazoles are heterocyclic compounds with a wide range of biological activities. Methyl 4-fluoro-2-methylbenzoylformate can be used in the synthesis of novel benzimidazole derivatives under microwave conditions . These derivatives exhibit significant antimicrobial and antioxidant activities, making them potential lead compounds for pharmaceutical development.
Antimicrobial Activity
The synthesized fluorinated benzimidazoles from Methyl 4-fluoro-2-methylbenzoylformate have been tested for their antimicrobial activity. Some derivatives show promising results against bacteria such as S. aureus , E. coli , P. aeruginosa , and K. pneumoniae , with minimum bactericidal concentration values comparable to existing antibiotics .
Antifungal Activity
Among the benzimidazole derivatives synthesized, some compounds exhibit potent antifungal activity, particularly against C. albicans . This suggests the potential of Methyl 4-fluoro-2-methylbenzoylformate derivatives in treating fungal infections .
Antioxidant Properties
Certain derivatives of Methyl 4-fluoro-2-methylbenzoylformate, specifically the trioxygenated ones, have shown good antioxidant activities. Their effectiveness is comparable to that of ascorbic acid, indicating their use as natural antioxidant agents .
Development of Fluorescent Probes
Fluorescent probes are essential tools in chemical biology for the study of molecular structures and interactions. Methyl 4-fluoro-2-methylbenzoylformate can be utilized in the synthesis of fluorescent probes, which are widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .
Drug Discovery and Medicinal Chemistry
The compound’s role in synthesizing benzimidazole derivatives with diverse biological activities underscores its importance in drug discovery. It serves as a precursor for developing new drugs with potential antibacterial, antifungal, and antioxidant properties .
Mécanisme D'action
The mechanism of action of “Methyl 4-fluoro-2-methylbenzoylformate” is not clear from the available data. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Since this compound is used as a building block in chemical synthesis , its mechanism of action would depend on the specific context of its use.
Safety and Hazards
Based on the available data, “Methyl 4-fluoro-2-methylbenzoylformate” should be handled with care like any other chemical substances. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . It’s also advised against using this compound for food, drug, pesticide, or biocidal product use .
Propriétés
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHVDXKHJCQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2-methylbenzoylformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

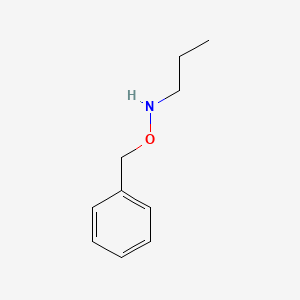
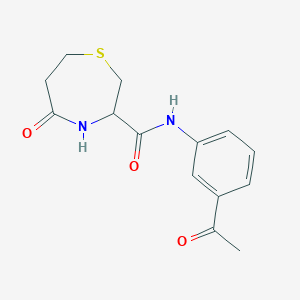

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)
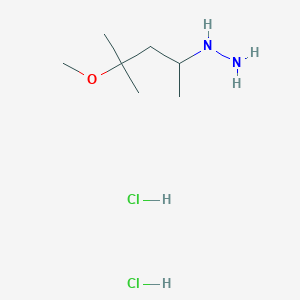
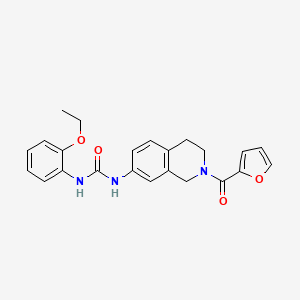
![N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide](/img/structure/B2934220.png)
![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)
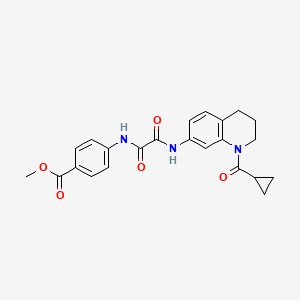
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)

![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)